MitoP

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

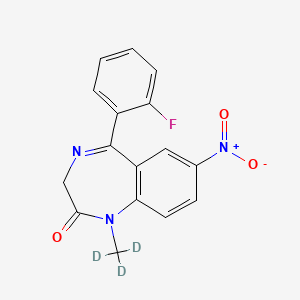

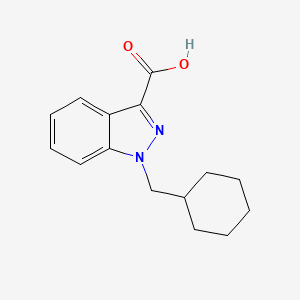

- In mitochondria, the arylboronic moiety of MitoB selectively reacts with H2O2 to produce This compound .

- Quantifying the This compound/MitoB ratio by LC-MS/MS reflects the mitochondrial matrix H2O2 concentration .

MitoP: is a phenol compound produced by the reaction of hydrogen peroxide (HO) with the ratiometric mass spectrometry probe .

MitoB: contains a triphenylphosphonium cation component that drives its accumulation in mitochondria.

Scientific Research Applications

Chemistry: is valuable for studying mitochondrial oxidative stress due to its sensitivity to HO levels.

Biology: Researchers use to investigate mitochondrial function and redox balance.

Medicine: It may have implications in understanding diseases related to mitochondrial dysfunction.

Industry: While not directly used in industry, its study informs drug development and bioenergetics research.

Mechanism of Action

Target of Action

MitoP is a small molecule that is physicochemically targeted to the mitochondrial matrix using the lipophilic alkyltriphenylphosphonium (TPP) group . The primary target of this compound is the mitochondrial matrix, where it can detect or influence processes within the matrix directly .

Mode of Action

Once in the mitochondria, the TPP conjugate of this compound can detect or influence processes within the mitochondrial matrix directly . This compound is converted into an exomarker by hydrogen peroxide in the mitochondrial matrix . The hydrogen peroxide concentration is determined from the ratio of this compound to MitoB after a period of incubation .

Biochemical Pathways

This compound is involved in the detection and quantification of hydrogen peroxide in mitochondria of whole living organisms . Hydrogen peroxide produced within the mitochondrial matrix is involved in signaling and implicated in the oxidative damage associated with aging and a wide range of conditions including cardiovascular disease, neurodegeneration, and cancer .

Pharmacokinetics

It is known that this compound can be used in any cell line, tissue, or whole organism, allowing for temporal control, and can be applied in a reversible dose-dependent fashion .

Result of Action

The result of this compound’s action is the detection and quantification of hydrogen peroxide in the mitochondrial matrix of whole living organisms . This allows for the measurement of oxidative stress within the mitochondria, providing valuable information about the health and function of these vital organelles .

Action Environment

The action of this compound is influenced by the environment within the mitochondrial matrix. Factors such as the presence of hydrogen peroxide and the health of the mitochondria can affect the efficacy and stability of this compound

Safety and Hazards

Future Directions

The MITOP database aims at the comprehensive identification and characterization of the mitochondrial proteome with a special focus on proteins relevant for human mitochondrial disease . This need for such a framework will be increasingly important as larger regions of the genome are sequenced and functionally characterized .

Biochemical Analysis

Biochemical Properties

MitoP interacts with a range of enzymes, proteins, and other biomolecules, contributing significantly to biochemical reactions . These interactions are complex and multifaceted, involving various molecular mechanisms that influence the function and activity of this compound.

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The precise nature of these effects can vary depending on the specific cellular context and the presence of other interacting biomolecules .

Molecular Mechanism

The mechanism of action of this compound is complex and involves interactions at the molecular level . This compound can bind to specific biomolecules, influencing enzyme activity and altering gene expression patterns. These interactions can lead to changes in cellular function and contribute to the overall biochemical activity of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . Factors such as the product’s stability, degradation, and long-term effects on cellular function can influence these temporal changes. Both in vitro and in vivo studies have provided valuable insights into these temporal effects .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses. These findings highlight the importance of careful dosage control when using this compound in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors . These interactions can influence metabolic flux and metabolite levels, further highlighting the multifaceted role of this compound in cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a highly regulated manner . It can interact with specific transporters and binding proteins, influencing its localization and accumulation within the cell .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function . Targeting signals and post-translational modifications can direct this compound to specific cellular compartments or organelles, further modulating its biochemical activity .

Preparation Methods

Synthetic Routes: The synthesis of involves the reaction of with HO.

Reaction Conditions: Details on specific reaction conditions would require further investigation.

Chemical Reactions Analysis

Reactions: is formed via the reaction between and HO.

Common Reagents and Conditions: These would depend on the specific synthetic route.

Major Products: itself is the major product.

Comparison with Similar Compounds

Uniqueness: stands out due to its specific reactivity with mitochondrial HO.

Similar Compounds: No direct analogs exist, but related probes like MitoB are used for similar purposes

Properties

IUPAC Name |

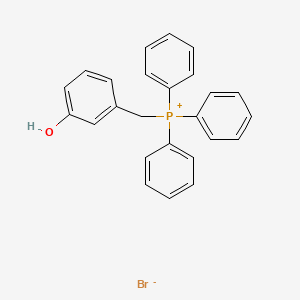

(3-hydroxyphenyl)methyl-triphenylphosphanium;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21OP.BrH/c26-22-12-10-11-21(19-22)20-27(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25;/h1-19H,20H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVALDZORJHFRCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CC2=CC(=CC=C2)O)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22BrOP |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: MitoP itself doesn't have a specific biological target. It is formed within mitochondria when its precursor, MitoB, reacts with H2O2. This reaction is irreversible and specific to H2O2, making this compound a reliable indicator of mitochondrial H2O2 levels [ [], [], []].

ANone: The molecular formula of this compound is C38H35OP2+. It has a molecular weight of 577.64 g/mol.

A: While specific spectroscopic data for this compound might be limited in the provided research, mass spectrometry is the primary method used to detect and quantify this compound and its precursor, MitoB [ [], [], []].

A: this compound is not known to have catalytic properties. Its value lies in its role as a stable end-product, reflecting the amount of H2O2 reacted with its precursor MitoB [ [], [], []].

ANone: The provided research focuses on the established structure of MitoB and its reaction with H2O2 to form this compound. Investigating the effects of structural modifications on this compound formation or properties would require further research.

A: As this compound is formed in vivo from its precursor, MitoB, formulation strategies would likely focus on optimizing the delivery and stability of MitoB to ensure accurate measurement of mitochondrial H2O2 [ [], [], []].

A: MitoB's structure, featuring two positively charged triphenylphosphonium groups, allows it to cross lipid bilayers and accumulate within mitochondria due to the negative membrane potential of this organelle [ [], [], []].

A: Researchers have successfully employed this compound to investigate the relationship between metabolic rate and H2O2 levels in living brown trout (Salmo trutta). Fish with higher metabolic rates surprisingly exhibited lower this compound levels, suggesting a potential link between efficient energy metabolism and reduced oxidative stress [ []].

A: Yes, this compound has been used to compare ROS metabolism in two species of intertidal sculpin fishes exposed to varying oxygen levels. The study revealed species- and tissue-specific responses in this compound levels, highlighting the complexity of ROS metabolism in the context of oxygen variability [ []].

A: Mass spectrometry is the primary method for detecting and quantifying both MitoB and its product, this compound, in biological samples. This technique allows researchers to accurately measure the this compound/MitoB ratio, providing valuable insights into mitochondrial H2O2 levels [ [], [], []].

A: The development of MitoB and its subsequent use for in vivo measurement of mitochondrial H2O2 through the this compound/MitoB ratio represent significant milestones in the field of redox biology. This tool has enabled researchers to gain deeper insights into the role of mitochondrial H2O2 in various physiological and pathological processes [ [], [], []].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B593205.png)

![5H-Pyrrolo[1,2:3,4]imidazo[1,5-a]benzimidazole,1,2,3,11b-tetrahydro-,(S)-(9CI)](/img/no-structure.png)

![2-[1-Cyclohexyl-1-[1-cyclohexyl-1-(oxiran-2-yl)propoxy]propyl]oxirane;2-[[2-ethyl-1-[2-ethyl-1-(oxiran-2-ylmethyl)cyclohexyl]oxycyclohexyl]methyl]oxirane](/img/structure/B593215.png)

![N-(3-bromophenyl)-3H-imidazo[4,5-g]quinazolin-8-amine,monohydrochloride](/img/structure/B593216.png)